
4-Chloro-1-(3-chloro-5-fluorophenyl)butan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-1-(3-chloro-5-fluorophenyl)butan-1-one, also known as CFCB, is a synthetic organic compound that has a wide range of applications in the scientific and medical fields. CFCB has a molecular formula of C10H7Cl2F and a molecular weight of 238.05 g/mol. It is a white crystalline solid at room temperature and has a melting point of 102-105 °C and a boiling point of 253 °C. CFCB has a strong odor and is soluble in most organic solvents.
科学研究应用
4-Chloro-1-(3-chloro-5-fluorophenyl)butan-1-one has a wide range of applications in the scientific and medical fields. It is used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a pharmaceutical intermediate. This compound has also been used in the synthesis of various pharmaceuticals such as anticonvulsants, antihistamines, and antibiotics. Additionally, it has been used in the synthesis of polymers and as a catalyst in the production of polymers.
作用机制
4-Chloro-1-(3-chloro-5-fluorophenyl)butan-1-one works by binding to specific sites on enzymes, receptors, and other proteins in the body. It is believed to interact with these proteins by forming hydrogen bonds and other interactions. These interactions can then lead to changes in the structure and function of the proteins, which can then lead to changes in the biochemical and physiological processes of the body.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. Additionally, it has been shown to inhibit the activity of enzymes involved in the synthesis of proteins and other molecules. This compound has also been shown to act as an agonist of certain receptors in the body, which can lead to changes in the activity of other molecules and pathways.
实验室实验的优点和局限性
4-Chloro-1-(3-chloro-5-fluorophenyl)butan-1-one has several advantages for lab experiments. It is a relatively inexpensive and readily available compound, and it is stable at room temperature. Additionally, it is soluble in most organic solvents and can be easily handled in the laboratory. The main limitation of this compound is that it is a hazardous compound and must be handled with care.
未来方向
The future of 4-Chloro-1-(3-chloro-5-fluorophenyl)butan-1-one is promising. Its potential applications in the medical and scientific fields are vast and include the synthesis of pharmaceuticals, the production of polymers, and the use as a catalyst in organic synthesis. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound and how it can be used to treat various diseases and disorders. Additionally, further research is needed to determine the optimal conditions for its synthesis and use in the laboratory.
合成方法
4-Chloro-1-(3-chloro-5-fluorophenyl)butan-1-one can be synthesized through a process called electrophilic aromatic substitution. This process involves the substitution of a hydrogen atom in an aromatic ring with an electrophile. In the case of this compound, the electrophile is 4-chloro-1-butanone, which is reacted with 3-chloro-5-fluorobenzene in the presence of a catalyst such as potassium carbonate. The reaction is carried out at a temperature of 140-150 °C for 4-5 hours.
属性
IUPAC Name |
4-chloro-1-(3-chloro-5-fluorophenyl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2FO/c11-3-1-2-10(14)7-4-8(12)6-9(13)5-7/h4-6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDMJMXJFCEHMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)C(=O)CCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

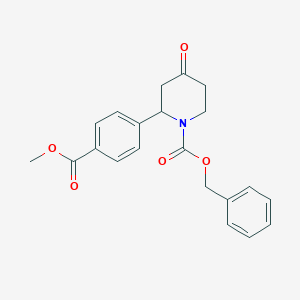
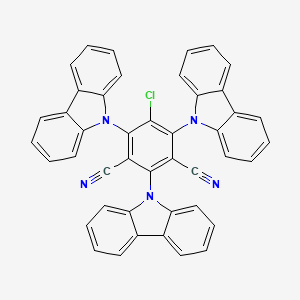
![(4R,4'R,5S,5'S)-2,2'-Cyclohexylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6294753.png)
![(4R,4'R,5S,5'S)-2,2'-Cyclopentylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6294759.png)
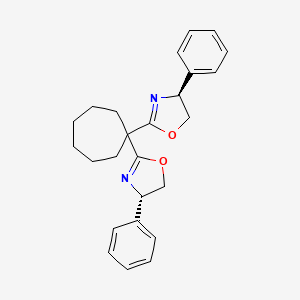
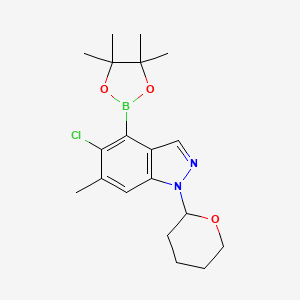
![(4S,4'S,5R,5'R)-2,2'-Cyclohexylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6294772.png)
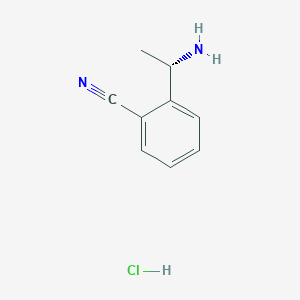
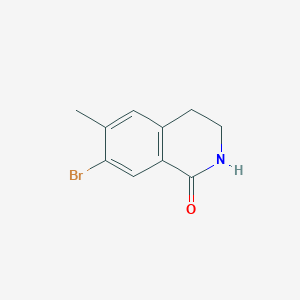
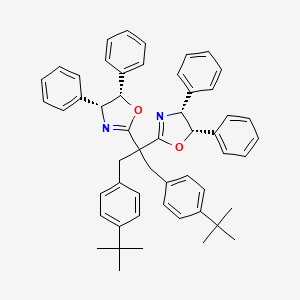
![(4S,4'S,5R,5'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6294805.png)


